2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide
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Description
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The bromine and chloro-methoxy substituents on the aromatic rings could potentially undergo electrophilic aromatic substitution reactions. The acetamide group might be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid .Scientific Research Applications
Synthesis and Application in Pharmaceuticals
A study by Habernickel explored the broad pharmaceutical applications of pyridazino compounds, including activities such as cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic properties. One notable example provided is the synthesis and activity of 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5dihydro-4H-pyridazino-[4,5-b]indole-1-acetamide, indicating the versatility of these compounds in drug development (Dr.Valentin Habernickel, 2002).
Antimicrobial and Antinociceptive Activities
Doğruer et al. synthesized new derivatives of 3(2H)‐Pyridazinone, demonstrating significant antinociceptive activities, surpassing that of aspirin in some cases. This highlights the potential therapeutic benefits of these compounds in pain management. Additionally, the study provided insights into the structure-activity relationships, aiding in the design of more effective analgesic drugs (D. Doğruer, M. Fethi Şahin, S. Ünlü, S. Ito, 2000).
Anticancer Properties
Vinayak et al. synthesized novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol and evaluated their cytotoxicity on various cancer cell lines. Among the synthesized compounds, one displayed high cytotoxicity on PANC-1 and HepG2 cell lines, suggesting promising anticancer properties (A. Vinayak, M. Sudha, Kumar S. Lalita, R. Kumar, 2014).
Investigations in Metabolic Stability
Stec et al. explored various 6,5-heterocycles to improve the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. The study highlights the importance of modifying the chemical structure to enhance drug stability and efficacy, with potential implications for the development of more stable therapeutic agents (Markian M Stec, K. Andrews, S. Booker, et al., 2011).
properties
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(5-chloro-2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN3O2S/c1-26-17-8-6-14(21)10-16(17)22-18(25)11-27-19-9-7-15(23-24-19)12-2-4-13(20)5-3-12/h2-10H,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHXTNCXLXMZLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide |
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